2-(4-Bromophenyl)morpholine hydrochloride CAS number 83555-73-1
2-(4-Bromophenyl)morpholine hydrochloride CAS number 83555-73-1
Advanced Applications of 2-(4-Bromophenyl)morpholine Hydrochloride (CAS 83555-73-1) in Neuropharmacology and Synthetic Chemistry
Executive Summary
In the landscape of modern drug discovery, the rational design of neuroactive compounds relies heavily on privileged scaffolds that offer both predictable pharmacokinetics and modular synthetic handles. 2-(4-Bromophenyl)morpholine (CAS 83555-73-1)—frequently isolated and utilized as its hydrochloride salt to maximize aqueous solubility—stands as a premier bifunctional building block. As a Senior Application Scientist, I have observed its critical utility in the development of ligands targeting Trace Amine-Associated Receptors (TAARs), particularly TAAR1.
This technical guide deconstructs the physicochemical properties, mechanistic pharmacology, and validated synthetic workflows associated with 2-(4-Bromophenyl)morpholine, providing researchers with a robust framework for integrating this intermediate into advanced drug development pipelines.
Physicochemical Profiling & Structural Analysis
The utility of 2-(4-Bromophenyl)morpholine stems from the synergistic relationship between its two primary moieties: the morpholine ring and the para-brominated phenyl group. To facilitate rational drug design, the quantitative and structural data are summarized below.
| Parameter | Value / Specification | Mechanistic Causality & Significance |
| CAS Number | 83555-73-1 (Free Base) | Standard identifier for the unprotonated species. |
| Molecular Formula | C₁₀H₁₂BrNO | Represents a highly atom-efficient starting material. |
| Molecular Weight | 242.11 g/mol | Low molecular weight provides ample "budget" for downstream functionalization without violating Lipinski’s Rule of 5. |
| Morpholine Moiety | Secondary Amine (pKa ~8.3) | Acts as a basic center to mimic endogenous trace amines; improves metabolic stability and aqueous solubility compared to piperidines. |
| Aryl Bromide | C(sp²)–Br Bond | Serves as an orthogonal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki). |
Mechanistic Role in TAAR1 Drug Discovery
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that modulates monoaminergic transmission. Unlike classical dopamine D2 receptor antagonists, TAAR1 agonists offer a novel therapeutic mechanism for treating schizophrenia, depression, and Parkinson's disease without inducing severe extrapyramidal side effects .
The Causality of Scaffold Selection: The 2-(4-Bromophenyl)morpholine scaffold is highly prioritized in TAAR1 ligand synthesis because the morpholine nitrogen perfectly mimics the basic amine found in endogenous trace amines (like β -phenylethylamine). Upon binding to the orthosteric site of TAAR1, the compound induces a conformational shift that activates the Gαs protein, stimulating adenylyl cyclase (AC) and elevating intracellular cAMP levels.
TAAR1 GPCR signaling cascade activated by morpholine-derived ligands.
Synthetic Workflows & Experimental Protocols
To elaborate 2-(4-Bromophenyl)morpholine into a mature active pharmaceutical ingredient (API), the secondary amine must first be protected to prevent competitive N-arylation during subsequent cross-coupling.
Synthetic workflow for functionalizing 2-(4-Bromophenyl)morpholine.
Protocol A: Chemoselective N-Boc Protection
Causality: The secondary amine of the morpholine ring is highly nucleophilic. Di-tert-butyl dicarbonate (Boc₂O) is selected because the resulting carbamate is stable to the strongly basic conditions of downstream palladium catalysis, yet easily cleaved under mild acidic conditions (e.g., HCl in dioxane) to regenerate the pharmacophore.
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Preparation: Dissolve 1.00 g of (RS)-2-(4-bromophenyl)morpholine in 12 mL of anhydrous Tetrahydrofuran (THF). Causality: Anhydrous THF prevents the competitive hydrolysis of Boc₂O.
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Base Addition: Add 0.84 mL of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton scavenger, driving the equilibrium forward without competing with the morpholine nitrogen for the electrophile.
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Electrophile Addition: Introduce 1.08 g of Boc₂O. Stir at 20°C for 18 hours.
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Isolation: Concentrate the mixture in vacuo and purify via silica gel chromatography (gradient: heptane/EtOAc) to afford tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate.
Self-Validating System: To ensure the protection is absolute, spot an aliquot on a TLC plate and apply a Ninhydrin (Kaiser) stain. A negative (yellow) result confirms the complete masking of the secondary amine, validating the batch for the cost-intensive cross-coupling step.
Protocol B: Buchwald-Hartwig Amination
Causality: The 4-bromo substituent is a prime vector for expanding the molecule into the deep hydrophobic pocket of the TAAR1 receptor.
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Setup: Charge an oven-dried Schlenk flask with the N-Boc intermediate, a primary amine partner (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos ligand (4 mol%), and sodium tert-butoxide (1.5 eq).
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Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes. Causality: Pd(0) species are highly susceptible to oxidation; strict anaerobic conditions prevent catalyst deactivation.
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Reaction: Inject anhydrous toluene and heat to 90°C for 4 hours.
Self-Validating System: Monitor the reaction via LC-MS. The complete disappearance of the characteristic 1:1 isotopic doublet at m/z 342/344 [M+H]+ (representing the brominated starting material) and the emergence of the product mass validates the turnover of the catalytic cycle.
Analytical Validation System
Trustworthiness in synthetic execution requires rigorous analytical validation. For 2-(4-Bromophenyl)morpholine hydrochloride and its derivatives, the following self-validating analytical checks are mandatory:
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High-Resolution Mass Spectrometry (HRMS): The presence of the bromine atom provides a built-in diagnostic tool. Any intermediate retaining the bromo-group must exhibit a distinct M and M+2 isotopic pattern in a roughly 1:1 ratio due to the natural abundance of ⁷9Br and ⁸1Br .
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¹H NMR Spectroscopy (400 MHz, DMSO-d₆): For the hydrochloride salt, the morpholine NH2+ protons will appear as a broad signal downfield (~9.5 ppm). The aromatic protons of the para-substituted ring will present as a classic AA'BB' system (two distinct doublets with an integration of 2H each) between 7.30 and 7.60 ppm.
References
- Substituted benzamides Google P
- Substituted benzamide derivatives Google P
